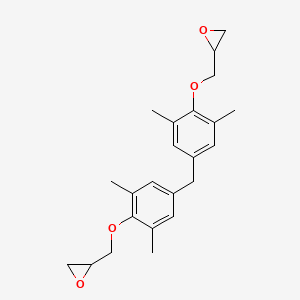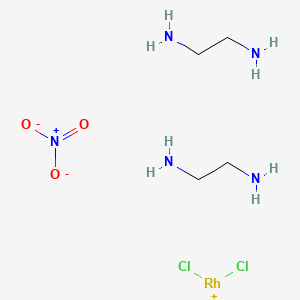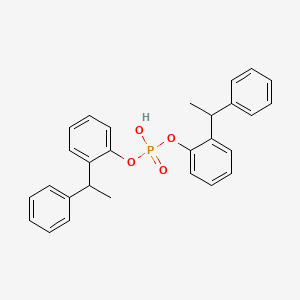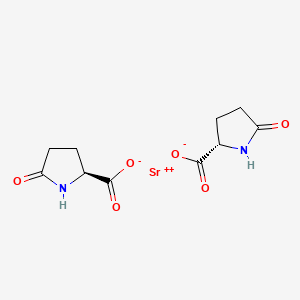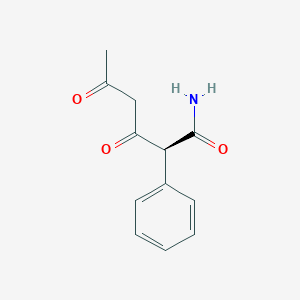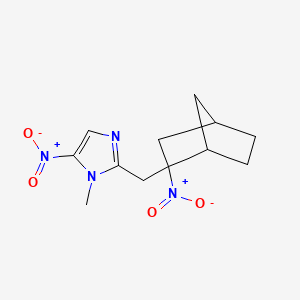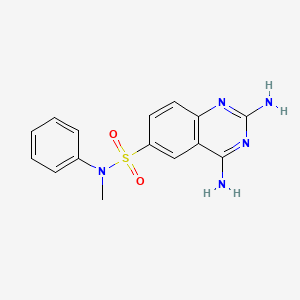
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide typically involves the chlorosulfonation of 2,4-quinazolinediamine to form the 6-sulfonyl chloride intermediate. This intermediate is then treated with the appropriate amine to produce the desired product . Another method involves the diazotization of the corresponding amine followed by treatment with sulfur dioxide in the presence of copper chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline ring.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting its antibacterial and anticancer effects . The compound’s sulfonamide group also plays a role in its biological activity by mimicking natural substrates and interfering with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diamino-quinazoline-6-sulfonamide
- 2,4-Diamino-quinazoline-6-sulfonic acid
- 2,4-Diamino-quinazoline-6-sulfonic acid ethyl-phenyl-amide
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research. Its unique combination of functional groups allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Eigenschaften
CAS-Nummer |
92144-30-4 |
|---|---|
Molekularformel |
C15H15N5O2S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2,4-diamino-N-methyl-N-phenylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C15H15N5O2S/c1-20(10-5-3-2-4-6-10)23(21,22)11-7-8-13-12(9-11)14(16)19-15(17)18-13/h2-9H,1H3,(H4,16,17,18,19) |
InChI-Schlüssel |
SGFWVPMENQKZGT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



